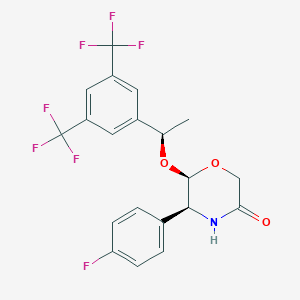

阿瑞匹坦-M3 代谢物

描述

Aprepitant-M3 Metabolite is an active metabolite of Aprepitant . It is a novel selective neurokinin-1 (NK-1) receptor antagonist . The molecular formula of Aprepitant-M3 Metabolite is C20H16F7NO3 .

Synthesis Analysis

The exact atomic-level mechanism of Aprepitant and its metabolites is determined using standard FT-IR spectrum analysis and molecular docking techniques . The formation of Aprepitant-CHEMS ion pair significantly increased the hydrophobicity of Aprepitant, allowing it to be completely embedded in the oil phase core to improve chemical stability .Molecular Structure Analysis

Using standard FT-IR spectrum analysis and molecular docking techniques, the exact atomic-level mechanism of Aprepitant and its metabolites is determined . FTIR spectrometry suggested the presence of intermolecular hydrogen bonds between the Aprepitant and polymer .Chemical Reactions Analysis

Aprepitant primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of Aprepitant have been identified in human plasma, which all retain weak pharmacological activity .Physical And Chemical Properties Analysis

Aprepitant is a basic compound with a pKa value of 9.7 within the pH range 2 to 12. The free base aqueous solubility (3–7 μg/mL) is very low over the pH range 2–10 . The compound has a logP value of 4.8 at pH 7.0 .科学研究应用

Treatment of Cachexia in Cancer Patients

Aprepitant and its N-dealkylated metabolite (ND-AP) have been studied for their effects on cachexia status and clinical responses in head and neck cancer patients . The study found that cancer patients with a lower serum albumin and progressive cachectic condition had a higher plasma aprepitant level .

Prevention of Chemotherapy-Induced Nausea and Vomiting

Aprepitant is a highly selective antagonist of neurokinin-1 (NK1) receptor and is commonly used in combination with other drugs for the prevention of chemotherapy-induced nausea and vomiting . The plasma free ND-AP but not aprepitant was related to the antiemetic efficacy of oral aprepitant .

Interindividual Variation in Clinical Responses

Oral aprepitant has a large interindividual variation in clinical responses in advanced cancer . This variation is believed to be influenced by the plasma concentrations of aprepitant and its N-dealkylated metabolite .

Spectroscopic and Molecular Docking Investigations

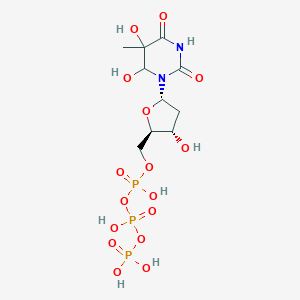

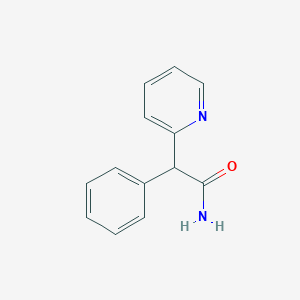

The anticancer drugs aprepitant and capecitabine have been investigated using spectroscopic and molecular docking techniques . The exact atomic-level mechanism of aprepitant and capecitabine is determined by targeting the human NK1 substance P receptor and thymidine phosphatase proteins .

Bioavailability Issues

Aprepitant’s poor solubility causes bioavailability issues . A potent CYP3A4 is principally responsible for the metabolism of aprepitant, with CYP1A2 and CYP2C19 also playing a role .

Design of Innovative Anticancer Agents

The knowledge gained from the molecular docking investigations of aprepitant and capecitabine can be used to improve the mechanism of action, efficacy, and effectiveness of NK1 receptor antagonist drugs and anticancer medication, as well as to design innovative anticancer agents .

作用机制

Target of Action

Aprepitant-M3 Metabolite is an active metabolite of Aprepitant . Aprepitant is a highly selective antagonist of neurokinin-1 (NK1) receptor . The NK1 receptor is the primary target of Aprepitant and its metabolites .

Mode of Action

Aprepitant and its metabolites inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .

Biochemical Pathways

Aprepitant has been found in human plasma in the form of seven metabolites, all of which had low activity . It is possible that aprepitant, which acts as a mild inhibitor of CYP3A4, may raise plasma levels of drugs processed by CYP3A4 when used with other medications .

Pharmacokinetics

The parent compound, aprepitant, has a large interindividual variation in clinical responses in advanced cancer . Plasma concentrations of total and free Aprepitant were determined at 24 h after a 3-day Aprepitant treatment .

Result of Action

The action of Aprepitant and its metabolites results in the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . In contrast, some patients treated with Aprepitant have poor antiemetic efficacy and experience undesirable adverse effects such as hiccups, constipation, and headache .

Action Environment

Environmental factors such as temperature, carbon dioxide, lighting, ozone, soil water, soil salinity, and soil fertility can have a significant impact on the physiological and biochemical responses of medicinal plants . .

安全和危害

属性

IUPAC Name |

(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISOBKKSNVFVOF-KTTLUUMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433021 | |

| Record name | Aprepitant-M3 Metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

419574-04-2 | |

| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprepitant-M3 Metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

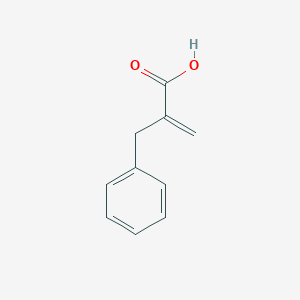

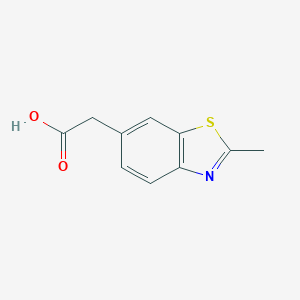

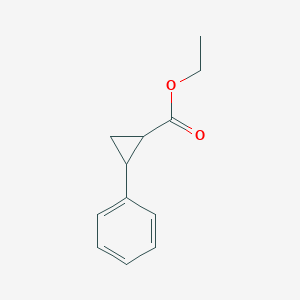

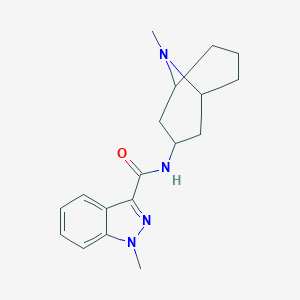

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)

![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)

![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)